molecular formula C19H15FN2O2S B2769616 benzofuran-2-yl(2-((2-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone CAS No. 851807-28-8

benzofuran-2-yl(2-((2-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone

Cat. No.: B2769616
CAS No.: 851807-28-8
M. Wt: 354.4
InChI Key: QKHYLUKWKBTMGX-UHFFFAOYSA-N
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Description

Benzofuran-2-yl(2-((2-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone: is a complex organic compound that features a benzofuran moiety linked to an imidazole ring via a methanone bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzofuran-2-yl(2-((2-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone typically involves multi-step organic reactions

    Preparation of Benzofuran Core: The benzofuran core can be synthesized from salicylaldehyde and chloroacetic acid through a cyclization reaction. The reaction is typically carried out in the presence of a base such as sodium hydroxide under reflux conditions.

    Formation of Imidazole Ring: The imidazole ring can be introduced by reacting the benzofuran derivative with an appropriate amine and a thiol under acidic conditions.

    Introduction of Fluorobenzylthio Group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran moiety, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the imidazole ring, potentially converting it to a dihydroimidazole derivative.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium hydride or potassium carbonate in polar aprotic solvents.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydroimidazole derivatives.

    Substitution: Various substituted benzofuran derivatives.

Scientific Research Applications

Chemistry

In chemistry, benzofuran-2-yl(2-((2-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule. Studies have shown that derivatives of benzofuran and imidazole exhibit antimicrobial, antifungal, and anticancer properties, making this compound a candidate for drug development.

Medicine

In medicinal chemistry, the compound is explored for its potential therapeutic applications. Its ability to interact with various biological targets makes it a promising lead compound for the development of new pharmaceuticals.

Industry

In the industrial sector, this compound is used in the production of advanced materials, including polymers and resins, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of benzofuran-2-yl(2-((2-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone involves its interaction with specific molecular targets. The benzofuran moiety can intercalate with DNA, disrupting replication and transcription processes. The imidazole ring can bind to metal ions, inhibiting metalloenzymes. The fluorobenzylthio group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    Benzofuran: A simpler structure lacking the imidazole and fluorobenzylthio groups.

    Imidazole: A basic structure without the benzofuran and fluorobenzylthio groups.

    2-Fluorobenzylthiol: Contains the fluorobenzylthio group but lacks the benzofuran and imidazole rings.

Uniqueness

Benzofuran-2-yl(2-((2-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone is unique due to its combination of a benzofuran moiety, an imidazole ring, and a fluorobenzylthio group. This unique structure imparts distinct chemical and biological properties, making it a versatile compound for various applications.

Properties

IUPAC Name

1-benzofuran-2-yl-[2-[(2-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15FN2O2S/c20-15-7-3-1-6-14(15)12-25-19-21-9-10-22(19)18(23)17-11-13-5-2-4-8-16(13)24-17/h1-8,11H,9-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKHYLUKWKBTMGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=N1)SCC2=CC=CC=C2F)C(=O)C3=CC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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